molecular formula C12H13N3O2 B2646183 methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate CAS No. 287176-87-8

methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B2646183
CAS No.: 287176-87-8
M. Wt: 231.255
InChI Key: IAIJDORQFIWZAY-UHFFFAOYSA-N
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Description

Methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a phenyl group, along with a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the potential hazards associated with the reactants and intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carbamate group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl N-(5-methyl-1-phenylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-8-11(13-12(16)17-2)14-15(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIJDORQFIWZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727315
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

287176-87-8
Record name methyl N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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